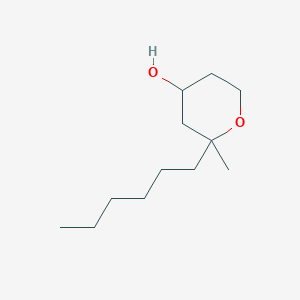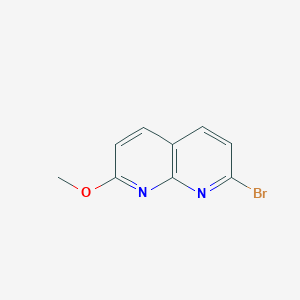![molecular formula C9H14O2S B13670462 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-2-thiaspiro[45]decane-9-carbaldehyde is a unique spiro compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within its spirocyclic framework
Métodos De Preparación
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde typically involves radical chemistry techniques. One common method includes the use of carbohydrate spiro-heterocycles via radical cascade reactions. These reactions often involve hydrogen atom transfer (HAT) processes initiated by radicals such as C (sp3)-, C (sp2)-, O-, or N-radicals . The construction of the heterocyclic rings is achieved through cyclization reactions, such as 5-exo-trig or 6-exo-trig cyclization .
Análisis De Reacciones Químicas
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and interactions.
Comparación Con Compuestos Similares
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde can be compared with other spiro compounds, such as:
These compounds share similar spirocyclic frameworks but differ in their functional groups and specific applications. The presence of the aldehyde group in this compound makes it particularly unique and versatile for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H14O2S |
|---|---|
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
6-oxa-2-thiaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O2S/c10-6-8-1-3-11-9(5-8)2-4-12-7-9/h6,8H,1-5,7H2 |
Clave InChI |
IYELQQYFUIQLFG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCSC2)CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


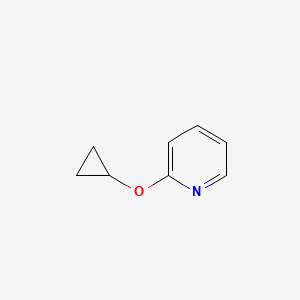

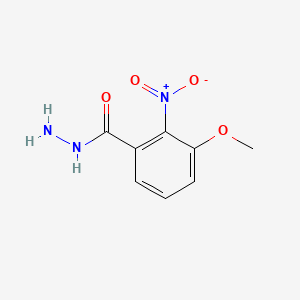
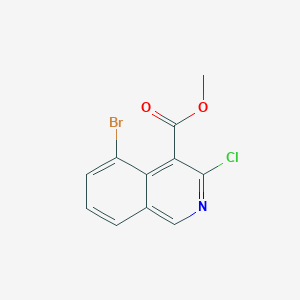


![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
